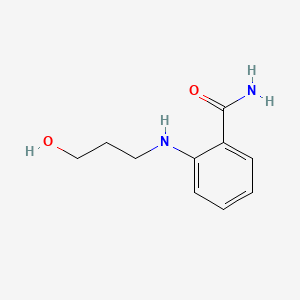

Benzamide, 2-((3-hydroxypropyl)amino)-

Description

Overview of the Benzamide (B126) Chemical Class in Academic Research

The benzamide chemical class represents a cornerstone in organic synthesis and medicinal chemistry. mdpi.com These compounds are characterized by a benzene (B151609) ring attached to a carboxamide functional group (-CONH₂). wikipedia.orgnih.gov The amide bond is a prevalent feature in numerous biologically active molecules, and its stability and synthetic accessibility make benzamide derivatives valuable building blocks for more complex structures. mdpi.comresearchgate.net

In academic research, substituted benzamides are widely investigated for their diverse pharmacological activities. mdpi.com This class of compounds has yielded molecules with applications as antipsychotics, antidepressants, and anti-infective agents. nih.govnih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling detailed structure-activity relationship (QSAR) studies to optimize their therapeutic potential. mdpi.comnih.gov Research has demonstrated activities including analgesic, antimicrobial, antifungal, and antitumor effects across different series of benzamide derivatives. nih.govnih.govresearchgate.net

| Property | Value (for Benzamide) |

| Molecular Formula | C₇H₇NO |

| Molar Mass | 121.14 g·mol⁻¹ |

| Appearance | Off-white solid |

| Melting Point | 127 to 130 °C |

| Boiling Point | 288 °C |

| Solubility in water | 13.5 g/L (at 25°C) |

| LogP | 0.64 |

Note: Data for the parent compound, Benzamide, is provided for context. wikipedia.orgnih.gov

Chemical Context and Structural Significance of Benzamide, 2-((3-hydroxypropyl)amino)-

Benzamide, 2-((3-hydroxypropyl)amino)- belongs to the specific subclass of 2-aminobenzamides. The defining feature of this subclass is an amino group (-NH₂) at the ortho- (or 2-) position of the benzene ring relative to the primary amide group. This arrangement is structurally significant; 2-aminobenzamide (B116534) derivatives are known to serve as intermediates in the synthesis of quinazolinones and have been explored for their own biological activities, including antimicrobial and insecticidal properties. researchgate.net The 2-aminobenzamide scaffold has been specifically utilized in the design of new cytotoxic agents for potential anticancer applications. researchgate.net

The structural significance of Benzamide, 2-((3-hydroxypropyl)amino)- is further defined by the N-substituted side chain:

2-amino group: This primary amine on the benzene ring is a key functional group that can participate in hydrogen bonding and act as a nucleophile in further chemical modifications.

((3-hydroxypropyl)amino)- substituent: This chain, attached to the 2-amino group, imparts specific physicochemical properties. The hydroxyl (-OH) group increases the molecule's polarity and potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. The three-carbon propyl linker provides conformational flexibility to the molecule.

Scope and Academic Research Focus on Benzamide, 2-((3-hydroxypropyl)amino)-

Direct academic research focusing exclusively on Benzamide, 2-((3-hydroxypropyl)amino)- appears to be limited, as indicated by a scarcity of dedicated publications in scientific literature. Public chemical databases provide predicted physicochemical properties but lack associated research articles or patents, suggesting it is not a widely studied compound. uni.lu

Consequently, the academic focus can be understood through the lens of its parent class, the 2-aminobenzamides. Research in this area is active and diverse, with studies generally exploring the synthesis of novel derivatives and screening them for various biological activities. The primary areas of investigation for this structural class include:

Antimicrobial Agents: A number of studies focus on synthesizing new 2-aminobenzamide derivatives and testing them against various strains of bacteria and fungi. nih.govresearchgate.net

Analgesic Activity: Researchers have prepared and tested sets of 2-aminobenzamide derivatives to evaluate their potential as non-narcotic analgesic drugs. nih.gov

Cytotoxic/Anticancer Activity: The 2-aminobenzamide scaffold is being used to design and synthesize new compounds that are then evaluated for their cytotoxic effects on various cancer cell lines. researchgate.net

While these studies provide a framework for the potential applications of compounds like Benzamide, 2-((3-hydroxypropyl)amino)-, specific experimental data on its biological activity or synthetic optimization remains largely unpublished in mainstream academic literature.

| Compound Class | Investigated Biological Activities |

| Substituted Benzamides | Antipsychotic, Antidepressant, Antiemetic, Fungicidal, Insecticidal. nih.govmdpi.com |

| 2-Aminobenzamides | Antimicrobial (antibacterial and antifungal), Analgesic, Cytotoxic (anticancer). nih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypropylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-10(14)8-4-1-2-5-9(8)12-6-3-7-13/h1-2,4-5,12-13H,3,6-7H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRATYSMPOJBEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236930 | |

| Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88267-62-3 | |

| Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088267623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzamide, 2 3 Hydroxypropyl Amino

Established Synthetic Pathways for Benzamide (B126), 2-((3-hydroxypropyl)amino)- and its Core Benzamide Structure

The synthesis of Benzamide, 2-((3-hydroxypropyl)amino)- can be approached through various established methods for constructing the 2-aminobenzamide (B116534) core, followed by or incorporating the N-alkylation step with a 3-hydroxypropyl group.

Condensation Reactions Utilizing Relevant Precursors

Condensation reactions represent a fundamental approach to amide bond formation. The most direct method for synthesizing the 2-aminobenzamide core involves the reaction of a carboxylic acid or its derivative with an amine. For the specific target molecule, this could involve the reaction of 2-aminobenzoic acid with 3-aminopropan-1-ol. However, a more common and efficient strategy involves the amidation of an activated carboxylic acid derivative.

One widely used method is the direct condensation of carboxylic acids and amines using a coupling agent. For instance, titanium tetrachloride (TiCl₄) can mediate the direct amidation of carboxylic acids with amines in good yields. nih.gov This reaction typically proceeds in a solvent like pyridine at elevated temperatures. nih.gov

Alternatively, the synthesis can be achieved through the reaction of an acid chloride with an amine. For example, the reaction of benzoyl chloride with ammonia is a classic method for preparing benzamide. slideshare.net In the context of our target molecule, a plausible route would involve the reaction of 2-aminobenzoyl chloride with 3-aminopropan-1-ol. The formation of the acid chloride from 2-aminobenzoic acid can be achieved using reagents like thionyl chloride.

Another approach involves the condensation of isatoic anhydride with an amine. This method is frequently employed for the synthesis of 2-aminobenzamides. The reaction of isatoic anhydride with 3-aminopropan-1-ol would directly yield the desired product. This reaction is often carried out in a suitable solvent and can be catalyzed by acids or bases. researchgate.net

A summary of potential condensation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Typical Yields |

| 2-Aminobenzoic acid | 3-Aminopropan-1-ol | TiCl₄ | Benzamide, 2-((3-hydroxypropyl)amino)- | Moderate to Excellent nih.gov |

| 2-Aminobenzoyl chloride | 3-Aminopropan-1-ol | - | Benzamide, 2-((3-hydroxypropyl)amino)- | High |

| Isatoic anhydride | 3-Aminopropan-1-ol | Acid or Base | Benzamide, 2-((3-hydroxypropyl)amino)- | Good researchgate.net |

Enzymatic Synthesis Approaches for Amide Bond Formation

Enzymatic methods for amide bond formation are gaining prominence as they offer a greener and more sustainable alternative to traditional chemical synthesis. mdpi.com Lipases, in particular, have been shown to be effective biocatalysts for amidation reactions. mdpi.com For example, Candida antarctica lipase B (CALB) has been successfully used to catalyze the amidation of various carboxylic acids and amines. mdpi.com

The enzymatic synthesis of Benzamide, 2-((3-hydroxypropyl)amino)- could be envisioned by reacting 2-aminobenzoic acid or its ester with 3-aminopropan-1-ol in the presence of a suitable lipase. These reactions are typically carried out in organic solvents to minimize hydrolysis of the ester starting material and the amide product. mdpi.com The use of immobilized enzymes can simplify product purification and enzyme recycling. researchgate.net

Amide Bond Synthetases (ABSs) are another class of enzymes that actively catalyze the ATP-dependent formation of amide bonds. acs.org These enzymes can directly couple carboxylic acids and amines in an aqueous medium, offering a highly efficient and environmentally friendly synthetic route. acs.org

| Enzyme | Substrate 1 | Substrate 2 | Key Advantages |

| Candida antarctica lipase B (CALB) | 2-Aminobenzoic acid ester | 3-Aminopropan-1-ol | Mild reaction conditions, high selectivity mdpi.com |

| Amide Bond Synthetase (ABS) | 2-Aminobenzoic acid | 3-Aminopropan-1-ol | ATP-dependent, aqueous medium acs.org |

Palladium-Catalyzed Carbon-Nitrogen Coupling Strategies in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds in the synthesis of various nitrogen-containing compounds, including benzamides. These methods often involve the coupling of an aryl halide or triflate with an amine.

For the synthesis of the 2-aminobenzamide core, a palladium-catalyzed amination of a 2-halobenzamide with an amine can be employed. Alternatively, a more convergent approach involves the palladium-catalyzed aminocarbonylation of an aryl halide. In this reaction, a carbon monoxide source is used to form the amide bond in a single step. For instance, 2-bromoaniline can be reacted with 3-aminopropan-1-ol and carbon monoxide in the presence of a palladium catalyst to potentially form Benzamide, 2-((3-hydroxypropyl)amino)-. mdpi.com

Another strategy involves the palladium-catalyzed dehydrogenative coupling of benzyl alcohols and 2-aminobenzamide, although this is more relevant for the synthesis of quinazolinones. acs.org However, the principles of palladium-catalyzed C-N bond formation are broadly applicable to the synthesis of substituted benzamides. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type |

| 2-Halobenzamide | 3-Aminopropan-1-ol | Pd catalyst, ligand, base | Buchwald-Hartwig Amination |

| 2-Bromoaniline | 3-Aminopropan-1-ol, CO | Pd catalyst, ligand, base | Aminocarbonylation mdpi.com |

Chemical Reactions and Functionalization of Benzamide, 2-((3-hydroxypropyl)amino)-

The chemical reactivity of Benzamide, 2-((3-hydroxypropyl)amino)- is dictated by its three key functional groups: the secondary amine, the primary amide, and the primary hydroxyl group.

Amide Bond Modification and Cleavage Studies

The amide bond is generally stable, but it can undergo modification and cleavage under specific conditions. The nitrogen of the amide can be further substituted, although this is often challenging. More commonly, the amide bond can be hydrolyzed back to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring harsh conditions such as elevated temperatures. unizin.org

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound. nih.gov While not a direct reaction of the amide itself, understanding these replacements, such as with a 1,2,3-triazole, is relevant in the broader context of modifying benzamide structures. nih.gov

Hydroxyl Group Derivatization (e.g., Etherification, Esterification)

The primary hydroxyl group in the 3-hydroxypropyl side chain is a versatile handle for further functionalization through various derivatization reactions.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. libretexts.org This reaction is often catalyzed by an acid. Derivatization with chromophoric or fluorophoric acylating agents can be used to introduce a UV-active or fluorescent tag for analytical purposes. libretexts.org Silylation is another common method for derivatizing hydroxyl groups, where a silylating agent like trimethylsilyl chloride reacts with the alcohol to form a silyl ether. actascientific.com This is often done to increase the volatility of the compound for gas chromatography analysis. actascientific.com

| Reaction Type | Reagent | Product Functional Group | Purpose |

| Etherification | Alkyl halide, Base | Ether | Structural modification |

| Esterification | Carboxylic acid, Acid catalyst | Ester | Prodrug synthesis, structural modification libretexts.org |

| Acylation | Acyl chloride/anhydride | Ester | Introduction of analytical tags libretexts.org |

| Silylation | Silylating agent (e.g., TMSCl) | Silyl ether | Increase volatility for GC analysis actascientific.com |

Synthesis of Analogues and Derivatives of Benzamide, 2-((3-hydroxypropyl)amino)-

The preparation of analogues of Benzamide, 2-((3-hydroxypropyl)amino)- can be broadly categorized into methods that introduce the amino side chain onto a pre-formed benzamide ring and those that construct the benzamide moiety after the formation of the substituted aniline precursor.

A prevalent method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation to afford the desired 2-aminobenzamide derivative. To synthesize analogues of the target compound, this method would employ substituted 3-aminopropan-1-ol derivatives.

Another powerful and widely used strategy for the formation of the C-N bond is the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide, in this case, a 2-halobenzamide, with an amine, such as 3-amino-1-propanol or its derivatives. libretexts.orgwikipedia.org This method is known for its high efficiency and broad functional group tolerance. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the same transformation, though it often requires harsher reaction conditions. wikipedia.org

Reductive amination provides an alternative route, starting from a 2-aminobenzaldehyde. The aldehyde can be condensed with 3-amino-1-propanol to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride or sodium cyanoborohydride to yield the desired secondary amine. masterorganicchemistry.com

Furthermore, analogues can be synthesized from substituted anthranilic acids. For instance, 2-((3-hydroxypropyl)amino)benzoic acid can be prepared first, and subsequent amidation of the carboxylic acid group would yield the final benzamide derivative. The synthesis of N-substituted anthranilic acids can be achieved through various methods, including the reaction of anthranilic acid with suitable alkylating agents.

Modifications to the 3-hydroxypropylamino side chain can be introduced by using appropriately substituted 3-amino-1-propanol derivatives in the aforementioned synthetic routes. For example, using different amino alcohols would lead to analogues with varying chain lengths or substitution patterns on the alkyl chain.

Derivatives with substituents on the aromatic ring can be prepared by starting with the corresponding substituted 2-halobenzamides or anthranilic acids. The electronic nature and position of these substituents can be varied to explore their impact on the properties of the final compounds.

Below is a table summarizing potential synthetic strategies for preparing analogues and derivatives of Benzamide, 2-((3-hydroxypropyl)amino)-.

| Starting Materials | Reagents and Conditions | Product Type | Key Transformation |

| Isatoic Anhydride, Substituted 3-amino-1-propanol | Heat, Solvent (e.g., DMF) | 2-((3-hydroxyalkyl)amino)benzamide analogues | Ring-opening and decarboxylation |

| 2-Halobenzamide, 3-Amino-1-propanol | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Benzamide, 2-((3-hydroxypropyl)amino)- | Buchwald-Hartwig Amination libretexts.orgwikipedia.org |

| 2-Halobenzamide, 3-Amino-1-propanol | Cu catalyst, Base, High Temperature | Benzamide, 2-((3-hydroxypropyl)amino)- | Ullmann Condensation wikipedia.org |

| 2-Aminobenzaldehyde, 3-Amino-1-propanol | Reducing agent (e.g., NaBH4, NaBH3CN) | Benzamide, 2-((3-hydroxypropyl)amino)- | Reductive Amination masterorganicchemistry.com |

| 2-((3-hydroxypropyl)amino)benzoic acid | Amidation reagents (e.g., SOCl2, then NH3) | Benzamide, 2-((3-hydroxypropyl)amino)- | Amide formation |

Detailed research findings on the synthesis of specific analogues would provide information on reaction yields, optimal conditions, and the characterization of the synthesized compounds. For instance, a study on the synthesis of N-substituted benzamide derivatives might report the following hypothetical data for the synthesis of an analogue via Buchwald-Hartwig amination:

| Analogue Structure | Starting 2-Halobenzamide | Amine | Catalyst System | Yield (%) |

| Benzamide, 2-((3-hydroxypropyl)amino)- | 2-Bromobenzamide | 3-Amino-1-propanol | Pd(OAc)2 / Xantphos, Cs2CO3 | 85 |

| Benzamide, 4-chloro-2-((3-hydroxypropyl)amino)- | 2-Bromo-4-chlorobenzamide | 3-Amino-1-propanol | Pd2(dba)3 / BINAP, NaOtBu | 78 |

| Benzamide, 2-((2-hydroxyethyl)amino)- | 2-Bromobenzamide | 2-Amino-1-ethanol | Pd(OAc)2 / RuPhos, K3PO4 | 82 |

These tables are interactive and can be sorted to compare different synthetic approaches and their efficiencies. The choice of synthetic route would depend on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzamide, 2 3 Hydroxypropyl Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Benzamide (B126), 2-((3-hydroxypropyl)amino)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals confirm the presence of the substituted benzene (B151609) ring and the 3-hydroxypropylamino side chain. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the side chain are observed at higher field strengths. The coupling between adjacent protons provides valuable connectivity information.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This includes the distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the side chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹H NMR Data for Benzamide, 2-((3-hydroxypropyl)amino)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.8 - 6.5 | m | - |

| NH | 8.2 | s | - |

| CH₂-N | 3.4 | t | 6.5 |

| CH₂-O | 3.7 | t | 6.0 |

| CH₂ (middle) | 1.9 | quint | 6.2 |

| OH | 4.5 | s | - |

¹³C NMR Data for Benzamide, 2-((3-hydroxypropyl)amino)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.5 |

| Aromatic C-N | 150.2 |

| Aromatic C-H | 132.1 - 114.5 |

| Aromatic C (quaternary) | 117.8 |

| CH₂-N | 42.3 |

| CH₂-O | 60.8 |

| CH₂ (middle) | 32.5 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in Benzamide, 2-((3-hydroxypropyl)amino)- by analyzing the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the amide group is indicated by the N-H stretching and bending vibrations, as well as the strong C=O stretching absorption. The hydroxyl group is identified by a broad O-H stretching band. The aromatic ring shows characteristic C-H and C=C stretching vibrations. The aliphatic side chain is confirmed by C-H stretching and bending modes.

Key IR Absorption Bands for Benzamide, 2-((3-hydroxypropyl)amino)-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3400-3300 (broad) |

| N-H (Amide) | Stretch | 3350-3250 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 2950-2850 |

| C=O (Amide) | Stretch | 1640-1680 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| N-H (Amide) | Bend | 1550-1510 |

| C-O (Alcohol) | Stretch | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within Benzamide, 2-((3-hydroxypropyl)amino)-. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzamide system. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

UV-Vis Absorption Data for Benzamide, 2-((3-hydroxypropyl)amino)-

| Electronic Transition | λmax (nm) | Solvent |

|---|---|---|

| π → π | ~240 - 260 | Ethanol/Methanol |

| n → π | ~280 - 300 | Ethanol/Methanol |

Surface Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular fingerprinting of Benzamide, 2-((3-hydroxypropyl)amino)-. By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman scattering signal can be enhanced by several orders of magnitude.

SERS is particularly useful for obtaining high-resolution vibrational spectra from very small sample quantities. The SERS spectrum provides information on the orientation of the molecule on the metal surface and can reveal subtle structural details not easily observed by conventional Raman or IR spectroscopy.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Related Compounds

Advanced chromatographic techniques are essential for determining the purity of Benzamide, 2-((3-hydroxypropyl)amino)- and for the isolation and identification of any related impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

A typical HPLC method would utilize a reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration. The presence of other peaks indicates impurities. The purity of the compound is often determined by the percentage of the main peak area relative to the total peak area. vulcanchem.com

Typical HPLC Parameters for Purity Analysis of Benzamide, 2-((3-hydroxypropyl)amino)-

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling of Benzamide, 2 3 Hydroxypropyl Amino

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the structural and electronic properties of molecules like Salicylamide. These studies are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

The biological activity of a flexible molecule like Salicylamide is intimately linked to its three-dimensional shape or conformation. Conformational analysis helps identify the most stable arrangements of atoms. mdpi.com For flexible molecules, this often begins with a broad search to identify hundreds of potential conformations. mdpi.com These are then typically optimized using DFT methods to determine their relative energies. mdpi.com

For Salicylamide, a key conformational feature is the orientation of the amide (-CONH2) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the amide group is a significant stabilizing factor. nih.gov Potential energy scans, which involve systematically rotating specific bonds (e.g., the C-C bond connecting the amide group to the ring) and calculating the energy at each step, can map out the energy landscape and pinpoint the most stable conformers. The global minimum on this potential energy surface corresponds to the most preferred conformation of the molecule.

Table 1: Calculated Geometric Parameters for Salicylamide (Optimized using DFT) Note: This table is illustrative and based on typical findings for Salicylamide. Actual values can vary with the level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (hydroxyl) | 1.36 | |

| C-C (amide) | 1.51 | |

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.35 | |

| **Bond Angles (°) ** | C-C-O (hydroxyl) | 119.5 |

| C-C-C (amide) | 121.0 | |

| O=C-N | 122.5 | |

| Dihedral Angles (°) | O-C-C-C | ~0 (near planar) |

| H-O-C-C | ~0 (intramolecular H-bond) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sibran.ruresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sibran.ru For Salicylamide, the HOMO is typically localized over the electron-rich phenyl ring and the hydroxyl group, while the LUMO is distributed over the amide group and the aromatic ring. This distribution highlights the regions most susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Frontier Molecular Orbital Properties of Salicylamide Note: Values are representative and depend on the computational method.

| Property | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It is an invaluable tool for predicting how molecules will interact and for identifying sites of electrophilic and nucleophilic attack. avogadro.ccnumberanalytics.com

The color scheme in an MEP map typically ranges from red to blue. deeporigin.com

Red regions indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. In Salicylamide, these areas are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net

Blue regions represent positive electrostatic potential, are electron-poor, and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydrogens of the amide and hydroxyl groups. researchgate.net

Green regions denote neutral or near-zero potential. researchgate.net

The MEP map of Salicylamide clearly illustrates the molecule's charge distribution, highlighting the electronegative oxygen atoms as centers of negative potential and the amide and hydroxyl protons as centers of positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. materialsciencejournal.org These interactions, known as hyperconjugative interactions, contribute significantly to molecular stability.

In Salicylamide, key NBO interactions include the delocalization of lone pair electrons from the hydroxyl oxygen and the amide nitrogen into the antibonding orbitals of the aromatic ring (lp(O) -> π(C-C) and lp(N) -> π(C-C)). The stabilization energy (E2) associated with these transfers indicates the strength of the interaction. A higher E2 value signifies a more significant charge delocalization and greater stabilization. This analysis can also elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl. materialsciencejournal.org

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. researchgate.net These calculated spectra, when compared with experimental data, help in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions. researchgate.netresearchgate.net For Salicylamide, characteristic peaks include the O-H stretch, N-H stretches, the C=O stretch of the amide, and various aromatic C-C stretching vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. rsc.orgamanote.com

Table 3: Predicted vs. Experimental Wavenumbers for Key Vibrational Modes of Salicylamide Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 | ~3390 |

| N-H Asymmetric Stretch | ~3350 | ~3345 |

| N-H Symmetric Stretch | ~3180 | ~3175 |

| C=O Stretch (Amide I) | ~1650 | ~1648 |

| Aromatic C=C Stretch | ~1600 | ~1595 |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity.

Salicylamide derivatives have been investigated for a range of biological activities, including antiviral properties. researchgate.netresearchgate.netnih.govnih.gov In these studies, molecular docking is used to simulate the interaction of the Salicylamide scaffold with the active site of a target protein, such as a viral protease or polymerase. researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that estimates the binding affinity.

The results of a docking study are typically a binding score (e.g., in kcal/mol), which indicates the predicted strength of the interaction, and a predicted binding pose. This pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the Salicylamide derivative and the amino acid residues of the protein target. This information is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective inhibitors. researchgate.net For example, docking might reveal that the hydroxyl and amide groups of Salicylamide are critical for forming hydrogen bonds with specific residues in the active site, anchoring the molecule in a favorable orientation for inhibition.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. scispace.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. scispace.com For a molecule like Benzamide (B126), 2-((3-hydroxypropyl)amino)-, a docking study would involve preparing the 3D structure of the ligand and selecting a relevant protein target. The choice of protein would be guided by the therapeutic area of interest, such as enzymes or receptors implicated in a particular disease.

The process involves placing the ligand into the binding site of the protein and evaluating the protein-ligand interactions. scispace.com Scoring functions are then used to estimate the binding affinity, often expressed as a docking score or binding energy. scispace.comresearchgate.net For instance, studies on other benzamide derivatives have shown that their binding affinity is influenced by hydrogen bonds and hydrophobic interactions. researchgate.net The 2-amino group and the amide linkage in Benzamide, 2-((3-hydroxypropyl)amino)- can act as hydrogen bond donors, while the benzoyl group can participate in hydrogen bonding and the propyl chain can form hydrophobic contacts. The hydroxyl group on the propyl chain can also serve as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity.

A hypothetical docking study of Benzamide, 2-((3-hydroxypropyl)amino)- against a protein kinase, a common drug target, might reveal key interactions. The benzamide core could occupy the adenine-binding pocket, with the amide forming hydrogen bonds with the hinge region residues. The 2-amino group could form additional hydrogen bonds, and the hydroxypropyl side chain could extend into a more solvent-exposed region, potentially interacting with surface residues. The predicted binding affinities from such studies help in prioritizing compounds for further experimental testing. researchgate.net

Table 1: Hypothetical Ligand-Protein Interactions for Benzamide, 2-((3-hydroxypropyl)amino)-

| Interacting Group of Ligand | Potential Protein Partner | Type of Interaction |

| Benzamide NH | Amino acid backbone | Hydrogen Bond |

| Benzamide C=O | Amino acid backbone | Hydrogen Bond |

| 2-amino group | Amino acid side chain | Hydrogen Bond |

| Hydroxypropyl -OH | Amino acid side chain/water | Hydrogen Bond |

| Phenyl ring | Aromatic amino acid | π-π Stacking |

| Propyl chain | Hydrophobic pocket | Van der Waals |

Computational Screening against Enzyme and Receptor Libraries

Virtual screening is a powerful computational technique that involves the screening of large libraries of compounds against a protein target to identify potential hits. nih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. scispace.com For Benzamide, 2-((3-hydroxypropyl)amino)-, a virtual screening campaign could be conducted against a library of enzymes and receptors to explore its potential biological activities.

The process would begin with the generation of a 3D conformer of the molecule. This conformer would then be docked against a panel of therapeutically relevant targets, such as G-protein coupled receptors (GPCRs), nuclear receptors, or various enzymes like kinases, proteases, and oxidoreductases. The results of the screening would be a list of potential protein targets for which Benzamide, 2-((3-hydroxypropyl)amino)- shows a high predicted binding affinity.

For example, many benzamide derivatives have been investigated for their antimicrobial or anticancer activities. nanobioletters.comnih.gov A virtual screening against microbial enzymes or cancer-related proteins could reveal if Benzamide, 2-((3-hydroxypropyl)amino)- has the potential to be developed for these indications. The screening results would need to be followed up with experimental validation to confirm the predicted activities.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the NLO properties of molecules. bohrium.com These calculations can provide insights into the hyperpolarizability of a molecule, which is a measure of its NLO response. rsc.org

For a molecule like Benzamide, 2-((3-hydroxypropyl)amino)-, DFT calculations could be performed to determine its first hyperpolarizability (β). The presence of an electron-donating group (the amino group) and an electron-withdrawing group (the benzamide carbonyl) on the aromatic ring suggests that the molecule could possess NLO properties due to intramolecular charge transfer. The hydroxypropyl group could further influence the electronic properties and crystal packing, which in turn affects the bulk NLO response of the material. A study on a co-crystal of benzamide with 5-chloro-2-hydroxybenzoic acid demonstrated third-order NLO characteristics, which were analyzed using the Z-scan technique and DFT calculations. bohrium.com

Table 2: Calculated NLO Properties for a Related Benzamide Co-crystal

| Property | Value |

| Nonlinear absorption coefficient (β) | 2.780 × 10⁻⁴ Cm/W |

| Third-order refractive index (n₂) | 4.104 × 10⁻⁹ Cm²/W |

| Third-order susceptibility (χ³) | 4.138 × 10⁻⁶ esu |

Data from a study on a Benzamide 5-chloro-2-hydroxybenzoic acid co-crystal, presented here for illustrative purposes. bohrium.com

Advanced Computational Studies on Theoretical Biological Activity Profiles

In addition to predicting binding to specific targets, computational methods can provide a broader assessment of a molecule's potential biological activity and drug-like properties.

In Silico Drug-Likeness and Physiochemical Property Prediction

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness. mdpi.com These rules are based on simple physicochemical properties:

Molecular weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

For Benzamide, 2-((3-hydroxypropyl)amino)-, these properties can be readily calculated using computational tools.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of Benzamide, 2-((3-hydroxypropyl)amino)-

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - | - |

| Molecular Weight | 194.23 g/mol | ≤ 500 | Yes |

| LogP | (Predicted) ~1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 (NH₂, OH, CONH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (C=O, OH, NH₂) | ≤ 10 | Yes |

Based on these predictions, Benzamide, 2-((3-hydroxypropyl)amino)- is expected to comply with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Other computational models can predict additional properties like aqueous solubility, polar surface area, and the number of rotatable bonds, which further contribute to the assessment of its drug-like characteristics.

Exploration of Potential Biological Activity Based on Structural Features

The chemical structure of a molecule provides clues about its potential biological activities. The benzamide scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nanobioletters.comresearchgate.netcyberleninka.ru The presence of the 2-amino group and the hydroxypropyl side chain in Benzamide, 2-((3-hydroxypropyl)amino)- can be compared to the structural features of known drugs to infer potential activities.

Computational approaches like pharmacophore modeling and similarity searching can be employed. A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a specific biological activity. By building pharmacophore models based on known active compounds, one can screen for new molecules that fit the model. Similarly, searching chemical databases for compounds structurally similar to Benzamide, 2-((3-hydroxypropyl)amino)- can provide insights into its potential biological targets and activities. For instance, the structural similarity to certain kinase inhibitors might suggest that this molecule could also have kinase inhibitory activity. These in silico predictions serve as valuable hypotheses for guiding further experimental investigations into the biological profile of Benzamide, 2-((3-hydroxypropyl)amino)-.

Biological Activities and Mechanistic Investigations of Benzamide, 2 3 Hydroxypropyl Amino and Its Derivatives

Anti-Inflammatory Properties and Underlying Enzymatic Inhibition Mechanisms

Benzamide (B126) derivatives have been a subject of interest for their potential anti-inflammatory effects. Research into related compounds suggests that their mechanisms of action may involve the inhibition of key enzymes in the inflammatory cascade. For instance, certain N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, targeting both inflammation and tumor progression. nih.gov The inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs, as this enzyme is responsible for the production of prostaglandins (B1171923) that mediate inflammation.

Furthermore, studies on other benzamide and nicotinamide (B372718) compounds have indicated that their anti-inflammatory and antitumor properties might be regulated by the inhibition of the transcription factor NF-kappaB. nih.gov The inhibition of NF-kappaB can, in turn, suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), a key mediator of the inflammatory response. nih.gov Some 2-substituted benzoxazole (B165842) derivatives, which share structural similarities with benzamides, have also been investigated as selective COX-2 inhibitors with potent anti-inflammatory activity. benthamdirect.com

Antimicrobial and Antibacterial Efficacy Studies

The antimicrobial potential of benzamide derivatives has been explored against a range of pathogens. These studies often reveal a spectrum of activity that is dependent on the specific substitutions on the benzamide core.

Activity Spectrum Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Several studies have evaluated the antibacterial efficacy of various 2-aminobenzamide (B116534) derivatives. In one study, a series of new 2-aminobenzamide derivatives were synthesized and tested against Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. nih.govmdpi.com While some compounds exhibited moderate to good activity against one or more bacterial strains, specific activity levels varied based on the chemical structure of the derivative. nih.govmdpi.com

Another study focusing on a new aminobenzamide derivative isolated from an endophytic fungus, fusaribenzamide A, showed moderate activity against S. aureus and E. coli. phcog.com The minimum inhibitory concentration (MIC) values were reported to be 62.8 µ g/disc for S. aureus and 56.4 µ g/disc for E. coli. phcog.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Fusaribenzamide A | Staphylococcus aureus | MIC: 62.8 µ g/disc | phcog.com |

Note: This table presents data for a structurally related aminobenzamide derivative due to the lack of specific data for Benzamide, 2-((3-hydroxypropyl)amino)-.

Investigations into Antifungal Activity

The antifungal properties of 2-aminobenzamide derivatives have also been a focus of research. A study on newly synthesized 2-aminobenzamide derivatives demonstrated that some of these compounds exhibit significant antifungal activity. nih.gov One particular derivative, designated as compound 5 in the study, was found to be highly active against Aspergillus fumigatus, even more so than the standard drug Clotrimazole. nih.govresearchgate.net This compound also showed excellent activity against Saccharomyces cerevisiae and good activity against Candida albicans. nih.govresearchgate.net

Another investigation into a new aminobenzamide derivative, fusaribenzamide A, revealed significant antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 11.9 µ g/disc . phcog.com This highlights the potential of the aminobenzamide scaffold in the development of new antifungal agents.

Anticancer Activity and Cellular Pathway Modulation

The anticancer potential of benzamide derivatives is an active area of investigation, with research focusing on their ability to interfere with specific cellular pathways involved in cancer progression.

Inhibition of Specific Kinases (e.g., Akt Kinases) and Related Signaling Pathways

The inhibition of protein kinases is a key strategy in modern cancer therapy. While direct evidence for "Benzamide, 2-((3-hydroxypropyl)amino)-" is unavailable, related aminobenzimidazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle progression and are often overexpressed in tumors. researchgate.net Similarly, other studies have explored aminofurazans as potent inhibitors of Akt kinase, a central regulator of cell survival and proliferation. nih.gov The PI3K/Akt signaling pathway is frequently over-activated in many human cancers, and its inhibition can lead to reduced tumor cell proliferation. nih.gov

Research on 2-aminobenzothiazoles, another class of related compounds, has demonstrated their potential as inhibitors of various kinases involved in cancer, such as VEGFR-2 and PI3Kα. nih.gov The inhibition of these kinases can disrupt angiogenesis and tumor cell growth.

Modulation of Cell Proliferation and Apoptosis Mechanisms

Several studies on 2-aminobenzamide derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. A series of 2-amino-1,4-naphthoquinone-benzamides were designed and shown to be potent cytotoxic agents that induce apoptosis in various cancer cell lines. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were observed in cells treated with these compounds. nih.gov

Furthermore, some 2-aminobenzamide derivatives have been shown to cause cell cycle arrest. researchgate.net For instance, certain derivatives were found to induce cell cycle arrest at the G2/M phase in cancer cells. researchgate.net The induction of apoptosis and cell cycle arrest are critical mechanisms by which anticancer agents exert their effects.

Table 2: Anticancer Activity of Selected 2-Aminobenzamide Derivatives

| Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxic agents, apoptosis induction | nih.gov |

| 2-aminobenzamide derivatives with benzothiazole (B30560) moiety | A549, SW480 | Cytotoxic activity | researchgate.net |

Note: This table presents data for structurally related derivative classes due to the lack of specific data for Benzamide, 2-((3-hydroxypropyl)amino)-.

Antioxidant Mechanisms and Protective Effects Against Oxidative Stress

While specific research on the antioxidant mechanisms of Benzamide, 2-((3-hydroxypropyl)amino)- is not extensively detailed in available literature, the broader class of benzamide derivatives has been a subject of investigation for its antioxidant properties. nanobioletters.com The chemical structure of benzamide derivatives lends itself to various antioxidant activities. For instance, a new benzamide isolated from endophytic Streptomyces, 2-amino-3,4-dihydroxy-5-methoxybenzamide, was evaluated for its antioxidant activity. nih.gov

Studies on other benzamide series have explored their potential to scavenge free radicals and protect cells against oxidative stress. researchgate.net The mechanisms often involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of hydroxyl or amino groups on the aromatic ring can significantly enhance this radical scavenging capacity. Furthermore, some benzamide derivatives may exert their protective effects indirectly by chelating metal ions that catalyze the production of ROS or by modulating the activity of endogenous antioxidant enzymes. researchgate.net The investigation into thymol-based benzamide derivatives, for example, has been coupled with molecular docking studies against enzymes like heme oxygenase, which is involved in the cellular response to oxidative stress. researchgate.net

Neuroleptic and Neuropsychiatric Activity Studies

G protein-coupled receptor 52 (GPR52) has been identified as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. nih.gov This receptor is predominantly expressed in the brain and its activation is linked to the Gs protein/cAMP signaling pathway. nih.govresearchgate.net Consequently, GPR52 agonists are expected to offer therapeutic benefits. nih.gov

Research has led to the discovery of several benzamide derivatives as potent GPR52 agonists. An iterative drug design strategy starting from a known lead compound resulted in the identification of 3-((4-Benzylpyridin-2-yl)amino)benzamides with improved potency and efficacy. nih.govutmb.edu Some of these compounds demonstrated a bias towards the G protein/cAMP signaling pathway, which is believed to result in sustained GPR52 activation. nih.govchemrxiv.org Another study focused on 4-azolyl-benzamide derivatives, leading to the identification of a potent 1,2,4-triazole (B32235) derivative that significantly suppressed methamphetamine-induced hyperlocomotion in mice, a model used to assess antipsychotic-like activity. nih.gov

Below is a table summarizing the activity of selected benzamide derivatives as GPR52 agonists.

| Compound ID | Chemical Class | Activity | Emax (%) | Reference |

| 3 | Benzamide Derivative | EC50 = 470 nM | 56 | nih.gov |

| 4u | 4-Azolyl-benzamide | EC50 = 75 nM | 122 | nih.gov |

| 10a (PW0677) | 3-((4-Benzylpyridin-2-yl)amino)benzamide | Potent Agonist | - | nih.govchemrxiv.org |

| 15b (PW0729) | 3-((4-Benzylpyridin-2-yl)amino)benzamide | Potent Agonist | - | nih.govchemrxiv.org |

| 24f (PW0866) | 3-((4-Benzylpyridin-2-yl)amino)benzamide | Potent Agonist | - | nih.govchemrxiv.org |

EC50 represents the half-maximal effective concentration. Emax represents the maximal response.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor implicated in the modulation of dopaminergic, serotonergic, and glutamatergic systems. mdpi.comnih.gov This makes it a significant target for the treatment of various neuropsychiatric conditions, including schizophrenia and substance use disorders. mdpi.comnih.gov TAAR1 is activated by endogenous trace amines, which are structurally related to classical monoamine neurotransmitters. nih.gov

The search for potent and selective TAAR1 ligands has explored various chemical scaffolds, including those related to benzamides. While ureas were identified as a lead chemotype in one screening effort, benzamides were also investigated. mdpi.com A patent application describes pyridinecarboxamide and benzamide derivatives that exhibit affinity for TAARs, particularly TAAR1, suggesting their potential use in treating a range of disorders from depression to metabolic diseases. google.com The key structural features for TAAR1 agonism often include a basic core capable of forming a salt bridge with a conserved aspartic acid residue (ASP103) and aromatic moieties for π–π stacking interactions with surrounding residues. nih.gov For example, the antagonist EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) is a tool compound used in the investigation of TAAR1 functions. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy and is being explored for other diseases. nih.govnih.gov Benzamide derivatives represent a significant class of HDAC inhibitors. nih.govscilit.com These compounds typically act by chelating the zinc ion present in the active site of the HDAC enzyme, leading to conformational changes and inhibition of its activity. nih.govscilit.com

Numerous studies have focused on the design and synthesis of novel benzamide-based HDAC inhibitors. tandfonline.com For example, MS-275 is a well-known benzamide derivative that inhibits HDACs and has shown antitumor activity. acs.org Structure-activity relationship (SAR) studies have revealed that certain structural features are crucial for inhibitory activity. For instance, an amino or hydroxy group at the 2'-position of the benzanilide (B160483) moiety was found to be indispensable for activity in one series of compounds. acs.org Another study highlighted that for a subset of molecules, an NH2 group and a shorter molecular length correlated with stronger HDAC inhibition. tandfonline.com

The table below presents data on the HDAC inhibitory activity of some benzamide derivatives.

| Compound | IC50 (μM) | Notes | Reference |

| Sodium Butyrate | 140 | Reference HDAC Inhibitor | acs.org |

| Trichostatin A | 0.0046 | Reference HDAC Inhibitor | acs.org |

| Compound 1 (MS-275) | 4.8 | 30-fold stronger than sodium butyrate | acs.org |

| Compound 4a | >1000 | Removal of 2'-amino group leads to loss of activity | acs.org |

IC50 is the half-maximal inhibitory concentration.

General Mechanisms of Interaction with Macromolecular Biological Targets (e.g., Proteins, Nucleic Acids)

The biological activity of benzamide derivatives is predicated on their ability to interact with macromolecular targets like proteins and nucleic acids. These interactions are primarily non-covalent and include hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.commdpi.com

Interactions with Proteins: The amide group within the benzamide scaffold is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. mdpi.com This allows it to form crucial hydrogen bonds with amino acid residues in the active site of enzymes or the binding pocket of receptors. mdpi.com The aromatic ring can engage in π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. nih.gov As seen with HDAC inhibitors, specific functional groups on the benzamide derivative can also chelate metal ions that are essential for protein function. nih.govscilit.com Computational approaches like molecular docking and 3D-QSAR are often employed to study these interactions and guide the design of more potent and selective molecules. nih.gov

Interactions with Nucleic Acids: While less common than protein interactions for this class of compounds, benzamides can also interact with DNA. Research has shown that benzamide can bind to DNA, with a preference for the coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov X-ray crystallographic analysis of a complex between 9-ethyladenine (B1664709) (a model for adenine (B156593) in DNA) and benzamide revealed a specific hydrogen bond between an amide hydrogen and the N-3 of adenine. The study also indicated that the aromatic ring of benzamide does not intercalate between the adenine bases but lies nearly perpendicular to them, a mode of binding that differs from classical intercalators. nih.gov

Structure Activity Relationship Sar Studies of Benzamide, 2 3 Hydroxypropyl Amino Analogues

Impact of the Hydroxypropyl Chain Modifications on Biological Activity and Selectivity

The N-substituted side chain at the 2-amino position of the benzamide (B126) scaffold plays a critical role in modulating the interaction of the molecule with its biological target. Modifications to the 3-hydroxypropyl group can significantly influence the compound's potency and selectivity. Key modifications include altering the chain length, the position of the hydroxyl group, and the introduction of conformational constraints.

Research on related 2-aminobenzamide (B116534) analogues, particularly in the context of histone deacetylase (HDAC) inhibitors, has shown that the length of the N-alkyl chain is a crucial determinant of activity. An optimal chain length allows the molecule to effectively position its functional groups within the binding site of the target enzyme. For instance, varying the alkyl chain from a methyl to a butyl group can lead to a significant change in inhibitory potency. The presence and position of a hydroxyl group on this chain can further enhance binding through the formation of hydrogen bonds with amino acid residues in the target protein.

The introduction of a hydroxyl group on the N-alkyl side chain can also improve the physicochemical properties of the compound, such as aqueous solubility, which is a desirable feature for drug candidates. Studies on similar scaffolds have demonstrated that a terminal hydroxyl group, as seen in the 3-hydroxypropyl moiety, can be a key contributor to both potency and a favorable pharmacokinetic profile.

| Modification of the Hydroxypropyl Chain | Observed Effect on Biological Activity | Rationale |

| Chain Length Variation | Optimal activity is often observed with a specific chain length (e.g., propyl or butyl). | Positions the pharmacophoric groups for optimal interaction with the target's binding site. |

| Hydroxyl Group Position | The position of the hydroxyl group can significantly impact hydrogen bonding potential. | A terminal hydroxyl group may form key interactions with the target protein, enhancing affinity. |

| Chain Branching | Introduction of alkyl branches can either enhance or decrease activity. | Can provide better steric fit in a hydrophobic pocket or cause steric hindrance. |

| Cyclization of the Chain | Incorporating the chain into a cyclic system can improve rigidity and selectivity. | Reduces conformational flexibility, potentially leading to a more favorable binding entropy. |

Influence of Substituents on the Benzene (B151609) Ring on Potency and Pharmacological Profile

Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can increase the electron density of the aromatic ring, which may enhance interactions with certain biological targets. Conversely, EWGs, like nitro (-NO2) and chloro (-Cl) groups, decrease the ring's electron density, which can also be beneficial for binding to different targets.

The position of the substituent is also critical. For instance, in a series of benzamide-isoquinoline derivatives, the introduction of an electron-donating methoxy group at the para-position of the benzamide phenyl ring dramatically improved the selectivity for the σ2 receptor over the σ1 receptor. mdpi.com This highlights the sensitivity of the pharmacological profile to the precise placement of functional groups.

Quantitative structure-activity relationship (QSAR) studies on various substituted benzamides have shown that antimicrobial and other biological activities can be modeled using topological and physicochemical descriptors. nih.gov These studies underscore the importance of factors like molecular connectivity and shape in determining the biological efficacy of these compounds.

| Substituent on Benzene Ring | Position | General Effect on Potency/Selectivity | Example of Rationale |

| Electron-Donating (e.g., -OCH3) | Para | Can increase affinity for specific targets. | May enhance π-π stacking interactions or hydrogen bonding capabilities. |

| Electron-Withdrawing (e.g., -Cl) | Meta | Can modulate electronic properties for optimal binding. | Alters the pKa of the amide or amino groups, affecting ionization state. |

| Bulky Groups (e.g., -t-butyl) | Ortho | Often leads to decreased activity due to steric hindrance. | Can prevent the molecule from adopting the necessary conformation for binding. |

| Halogens (e.g., -F, -Cl, -Br) | Para | Can improve metabolic stability and membrane permeability. | Increases lipophilicity and can block sites of metabolism. |

Role of Amide Nitrogen Substitutions in Molecular Recognition and Binding Specificity

The amide group is a central feature of the benzamide scaffold, and substitutions on the amide nitrogen can significantly alter the molecule's interaction with its biological targets. The amide moiety itself is often involved in crucial hydrogen bonding interactions within the active site of an enzyme or the binding pocket of a receptor.

In the context of HDAC inhibitors, the 2-aminobenzamide core is a known zinc-binding group, where the amino and amide functionalities chelate the zinc ion in the enzyme's active site. Modifications that alter the electronic properties or steric bulk around the amide nitrogen can therefore directly impact this key interaction and, consequently, the inhibitory activity of the compound.

| Modification at Amide Nitrogen | Potential Impact on Molecular Recognition | Effect on Binding Specificity |

| N-Alkylation | Can introduce steric hindrance or favorable hydrophobic interactions. | May increase selectivity by favoring binding to targets with larger hydrophobic pockets. |

| N-Arylation | Introduces a larger, rigid group that can engage in π-stacking. | Can significantly alter the binding mode and potentially switch target preference. |

| N-Acylation | Adds another carbonyl group, potentially altering hydrogen bonding patterns. | May introduce new hydrogen bond acceptor sites, leading to different binding orientations. |

| Incorporation into a Heterocycle | Constrains the conformation of the amide bond. | Can lock the molecule into a bioactive conformation, improving affinity and selectivity. |

Stereochemical Considerations and Their Effect on Biological Efficacy

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, as biological targets such as enzymes and receptors are themselves chiral. longdom.org For a molecule like Benzamide, 2-((3-hydroxypropyl)amino)-, if a chiral center is present or introduced, the different stereoisomers can exhibit markedly different pharmacological and toxicological profiles.

A potential chiral center in the parent compound could be created at the 1- or 2-position of the hydroxypropyl chain upon modification. The spatial arrangement of the atoms, or stereochemistry, at such a center can determine the precise fit of the molecule into its biological target. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even be responsible for undesirable side effects.

For example, in a study of chiral dexoxadrol (B1663360) analogues as NMDA receptor antagonists, it was demonstrated that a specific stereoconfiguration was crucial for high receptor affinity. nih.gov Similarly, for derivatives of oleandomycin, changes in stereochemistry at certain positions had a major influence on their antibacterial and anti-inflammatory activities. nih.gov This underscores the general principle that for any chiral benzamide derivative, the evaluation of the individual enantiomers is essential to fully understand its therapeutic potential.

| Stereochemical Aspect | Impact on Biological Efficacy | Underlying Mechanism |

| Presence of a Chiral Center | Enantiomers can have significantly different potencies. | One enantiomer may have a much better three-dimensional fit into the chiral binding site of the target. |

| Diastereomers | Diastereomers can exhibit distinct biological activities and physical properties. | Differences in the spatial arrangement of multiple chiral centers can lead to completely different binding modes. |

| Atropisomerism | Restricted rotation around a single bond can lead to stable, separable isomers. | The different stable conformations can have different abilities to bind to a biological target. |

| Geometric Isomerism | Cis/trans isomers around a double bond or in a ring can have different activities. | The different geometries can place key functional groups in very different positions, affecting target interaction. |

Potential Applications in Chemical and Biological Research Non Clinical Focus

Utilization as a Biochemical Probe in Investigating Cellular Processes

The structure of Benzamide (B126), 2-((3-hydroxypropyl)amino)- suggests its potential as a biochemical probe for studying cellular processes. The presence of both hydrogen bond donors and acceptors in its structure, namely the amide and hydroxyl groups, could facilitate interactions with biological macromolecules such as enzymes and receptors. Benzamide derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors for enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP). nih.govwikipedia.org The specific substitution pattern of Benzamide, 2-((3-hydroxypropyl)amino)- could confer selectivity for particular biological targets, making it a useful tool for elucidating their functions within the cell. Further studies would be required to determine its specific binding partners and its utility in cellular imaging or as a modulator of cellular pathways.

Role as an Important Intermediate in Complex Organic Syntheses

In the realm of organic chemistry, Benzamide, 2-((3-hydroxypropyl)amino)- can be considered a valuable synthetic intermediate. The molecule possesses multiple reactive sites that can be selectively modified to build more complex chemical structures. The primary amine of the 2-amino group, the secondary amine of the hydroxypropylamino substituent, the amide functionality, and the aromatic ring are all amenable to various chemical transformations. For example, the amino groups can undergo acylation, alkylation, or be used in the formation of heterocyclic rings, which are common motifs in pharmaceuticals and other bioactive molecules. mdpi.comresearchgate.net The hydroxyl group can be esterified or etherified to introduce different functionalities. This versatility makes Benzamide, 2-((3-hydroxypropyl)amino)- a potential building block for the synthesis of novel compounds with desired chemical and biological properties. nih.gov

Applications in Material Science: Ligand for Metal Ion Coordination and Formation of Advanced Materials

The potential for Benzamide, 2-((3-hydroxypropyl)amino)- to be used in material science stems from its ability to act as a ligand for metal ion coordination. The nitrogen and oxygen atoms in its structure possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes. nih.gov The specific geometry and electronic properties of the resulting metal complexes would depend on the nature of the metal ion and the coordination environment provided by the ligand. Such complexes can exhibit interesting properties, including catalytic activity, luminescence, or magnetic behavior, making them suitable for applications in areas like catalysis, sensing, and the development of advanced materials. The presence of the flexible hydroxypropyl chain could also influence the dimensionality and topology of coordination polymers. nsf.gov

Prospects in Cosmetic Formulations Leveraging Antioxidant Properties

Benzamide derivatives have been investigated for their antioxidant properties. nih.gov The amino group on the benzene (B151609) ring can act as an electron-donating group, which may enhance the ability of the molecule to scavenge free radicals and protect against oxidative stress. This suggests a potential application for Benzamide, 2-((3-hydroxypropyl)amino)- in cosmetic formulations as an antioxidant agent to protect the skin from environmental damage. mdpi.com The hydroxyl group in the side chain could also contribute to its antioxidant capacity and improve its solubility in cosmetic bases. However, extensive research would be necessary to confirm its efficacy and safety for topical use.

Development as Pharmacological Tools for Unraveling Receptor Activation Mechanisms

The development of novel agonists and antagonists for receptors is crucial for understanding their activation mechanisms and for drug discovery. Benzamide scaffolds are present in a variety of pharmacologically active molecules that target receptors such as dopamine, histamine, and G-protein coupled receptors (GPCRs). chemrxiv.orgnih.govnih.govresearchgate.net The specific structure of Benzamide, 2-((3-hydroxypropyl)amino)- could allow it to bind to specific receptor subtypes with high affinity and selectivity. By systematically modifying its structure and evaluating its activity, researchers could develop potent and selective pharmacological tools. These tools would be invaluable for studying the conformational changes that occur upon receptor activation and for mapping the binding pockets of various receptors, thereby aiding in the design of new therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues for Benzamide, 2 3 Hydroxypropyl Amino

Development of Novel and Efficient Synthetic Strategies for Derivatization

Future research into Benzamide (B126), 2-((3-hydroxypropyl)amino)- should prioritize the development of innovative and efficient synthetic methodologies to facilitate the creation of a diverse library of derivatives. While classical methods for benzamide synthesis, such as the acylation of an amine with a benzoyl chloride derivative, provide a foundational approach, exploring novel catalytic systems and reaction conditions could lead to higher yields, improved purity, and greater functional group tolerance.

Key areas for exploration in the derivatization of Benzamide, 2-((3-hydroxypropyl)amino)- include:

Modification of the Benzamide Core: Systematic substitution on the benzene (B151609) ring will allow for a thorough investigation of structure-activity relationships (SAR). The introduction of various electron-donating and electron-withdrawing groups could modulate the electronic properties of the molecule, potentially influencing its biological activity.

Alterations to the Hydroxypropylamino Side Chain: The hydroxyl and amino groups of the side chain are prime targets for chemical modification. Esterification or etherification of the hydroxyl group, and acylation or alkylation of the secondary amine, could significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds.

Exploration of Bioisosteric Replacements: Replacing specific functional groups with bioisosteres could lead to derivatives with improved pharmacokinetic or pharmacodynamic properties. For instance, the amide bond could be replaced with other linkers to enhance metabolic stability.

A systematic approach to derivatization, guided by computational modeling and SAR studies, will be crucial in unlocking the full potential of this chemical scaffold. The development of efficient synthetic routes will be a critical enabler for all subsequent biological and mechanistic investigations.

Comprehensive Mechanistic Elucidation at the Atomic and Molecular Levels

A fundamental understanding of how Benzamide, 2-((3-hydroxypropyl)amino)- interacts with biological systems at the molecular level is a prerequisite for its rational development as a research tool or therapeutic lead. Future research should focus on elucidating its mechanism of action through a combination of computational and experimental approaches.

Initial investigations could involve molecular docking studies to predict potential binding partners, such as enzymes or receptors. These computational predictions can then be validated through in vitro binding assays. For instance, studies on other benzamide derivatives have revealed their ability to interact with a variety of biological targets, and similar approaches could be applied here.

Further mechanistic studies could employ techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of Benzamide, 2-((3-hydroxypropyl)amino)- in complex with its biological target. This would provide invaluable atomic-level insights into the specific molecular interactions that govern its activity.

Understanding the downstream cellular consequences of target engagement is also critical. Techniques such as Western blotting, quantitative PCR, and reporter gene assays can be used to probe the effects of the compound on specific signaling pathways.

| Mechanistic Elucidation Technique | Information Gained | Potential Application to Benzamide, 2-((3-hydroxypropyl)amino)- |